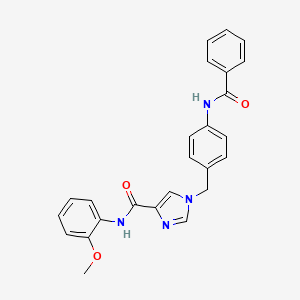

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

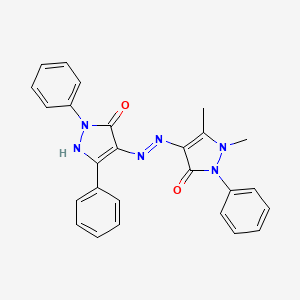

The compound “N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene-2-carboxamide moiety, which is a common structural element in many organic compounds . Thiophene-2-carboxamide is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be synthesized via Suzuki cross-coupling reactions .Applications De Recherche Scientifique

Antioxidant Properties

Thiophene derivatives have been studied for their potential antioxidant properties. The presence of thiophene in the compound structure could contribute to its ability to act as an antioxidant. This is particularly relevant in the context of preventing oxidative stress-related diseases, where the compound could potentially neutralize free radicals and reduce oxidative damage .

Antibacterial Activity

Research has indicated that thiophene derivatives can exhibit significant antibacterial activity. The compound may be effective against both Gram-positive and Gram-negative bacteria, which makes it a candidate for further exploration in the development of new antibacterial agents .

Antifungal Applications

The structural features of thiophene derivatives, including the compound in discussion, suggest potential antifungal activity. This could be particularly useful in the treatment of fungal infections, where resistance to existing antifungal drugs is a growing concern .

Anti-inflammatory Effects

Compounds containing thiophene have been associated with anti-inflammatory effects. This suggests that the compound could be used in the treatment of inflammatory conditions, possibly by inhibiting inflammatory pathways or reducing the production of pro-inflammatory cytokines .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been shown to inhibit kinase activity, which could make them valuable in the treatment of diseases such as cancer, where kinase activity is often dysregulated .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors. This implies that the compound could have applications in hormone-related conditions, including certain types of breast cancer, by influencing the activity of estrogen within the body .

Anti-cancer Activity

The compound’s potential anti-cancer activity is one of the most promising applications. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells could be harnessed in the development of novel cancer therapies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives also find applications in material science. Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and other electronic materials .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMVAZUHXPZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)

![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)